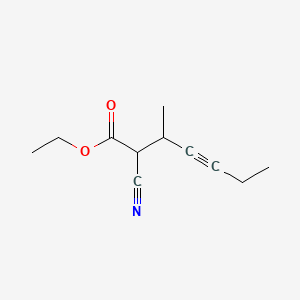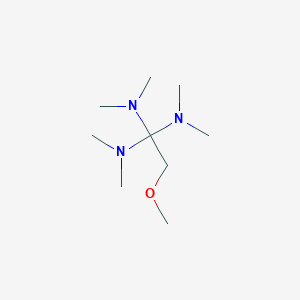![molecular formula C21H24N2O4S B13948758 3-({[(4-Tert-butylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13948758.png)
3-({[(4-Tert-butylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[[[[4-(1,1-DIMETHYLETHYL)PHENOXY]ACETYL]AMINO]THIOXOMETHYL]AMINO]-2-METHYL-BENZOIC ACID is a complex organic compound with the molecular formula C20H22N2O4S and a molar mass of 386.46 g/mol . This compound is known for its unique structure, which includes a phenoxy group, an acetyl group, and a thioxomethyl group, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[[[[4-(1,1-DIMETHYLETHYL)PHENOXY]ACETYL]AMINO]THIOXOMETHYL]AMINO]-2-METHYL-BENZOIC ACID typically involves multiple steps, starting with the preparation of the phenoxyacetyl intermediate. This intermediate is then reacted with thioxomethylamine under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production .
化学反応の分析
Types of Reactions
3-[[[[[4-(1,1-DIMETHYLETHYL)PHENOXY]ACETYL]AMINO]THIOXOMETHYL]AMINO]-2-METHYL-BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or acetyl groups, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
3-[[[[[4-(1,1-DIMETHYLETHYL)PHENOXY]ACETYL]AMINO]THIOXOMETHYL]AMINO]-2-METHYL-BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-[[[[[4-(1,1-DIMETHYLETHYL)PHENOXY]ACETYL]AMINO]THIOXOMETHYL]AMINO]-2-METHYL-BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to changes in cellular processes, contributing to its observed effects .
類似化合物との比較
Similar Compounds
- 3-[[[[[4-(1,1-DIMETHYLETHYL)PHENOXY]ACETYL]AMINO]THIOXOMETHYL]AMINO]-4-METHYL-BENZOIC ACID
- 3-[[[[[4-(1,1-DIMETHYLETHYL)PHENOXY]ACETYL]AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID
Uniqueness
Compared to similar compounds, 3-[[[[[4-(1,1-DIMETHYLETHYL)PHENOXY]ACETYL]AMINO]THIOXOMETHYL]AMINO]-2-METHYL-BENZOIC ACID stands out due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interaction with biological targets.
特性
分子式 |
C21H24N2O4S |
|---|---|
分子量 |
400.5 g/mol |
IUPAC名 |
3-[[2-(4-tert-butylphenoxy)acetyl]carbamothioylamino]-2-methylbenzoic acid |
InChI |
InChI=1S/C21H24N2O4S/c1-13-16(19(25)26)6-5-7-17(13)22-20(28)23-18(24)12-27-15-10-8-14(9-11-15)21(2,3)4/h5-11H,12H2,1-4H3,(H,25,26)(H2,22,23,24,28) |
InChIキー |
DJRNSPNTUYDHRC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1NC(=S)NC(=O)COC2=CC=C(C=C2)C(C)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-1-[4-(tert-butyldimethylsilanyloxy)phenyl]propan-1-one](/img/structure/B13948675.png)
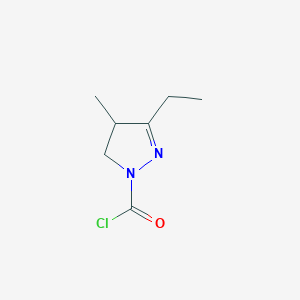
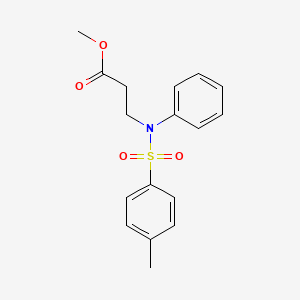
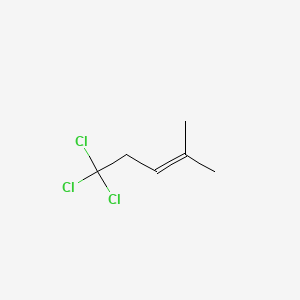
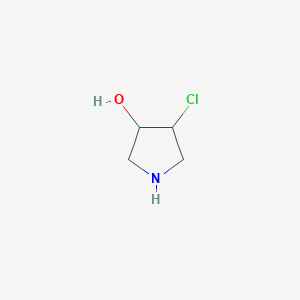
![Furo[2,3-B]benzofuran](/img/structure/B13948729.png)
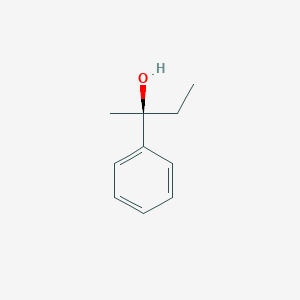
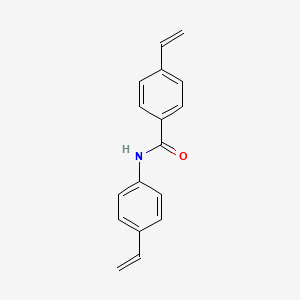
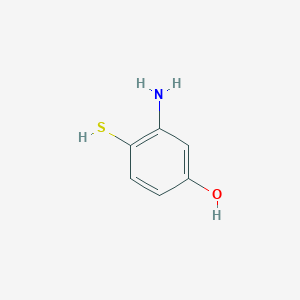
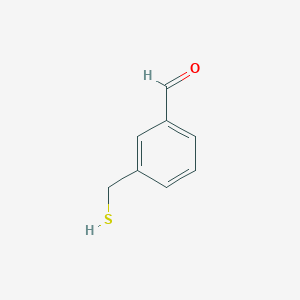
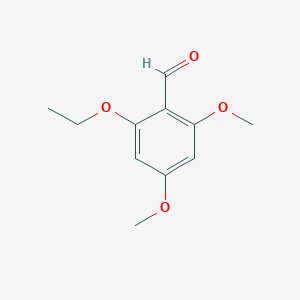
![4-Methyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane](/img/structure/B13948756.png)
